N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the thiadiazole ring and the methoxyphenyl group. Key steps may include:
Friedel-Crafts Acylation: This step involves the acylation of a benzofuran derivative to introduce the carboxamide group.
Cyclization: Formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.
Substitution: Introduction of the methoxyphenyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to disrupt DNA replication processes.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with DNA, inhibiting replication and leading to cytotoxic effects in cancer cells . Additionally, the compound may interact with enzymes and receptors involved in various biochemical pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Benzofuran Derivatives: Compounds with a benzofuran core are known for their diverse biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core, thiadiazole ring, and methoxyphenyl group
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3S/c1-11-14-5-3-4-6-15(14)25-16(11)18(23)21-19-20-17(22-26-19)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3,(H,20,21,22,23) |
InChI Key |
FJVMMZJFONRDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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